molecular formula C30H40N8O6S B12366041 (2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

Cat. No.: B12366041
M. Wt: 640.8 g/mol
InChI Key: CJDPJPUVKHWZHU-PEQAKBIOSA-N
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Description

(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonylamino, dimethylamino, and dihydroxyoxolane. The presence of these groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the sulfonylamino group. Subsequent steps involve the formation of the purine ring and the attachment of the hexylamino chain. The final steps include the incorporation of the dihydroxyoxolane moiety and the N-ethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways and treat various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-methyl-3,4-dihydroxyoxolane-2-carboxamide
  • (2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-propyl-3,4-dihydroxyoxolane-2-carboxamide

Uniqueness

The uniqueness of (2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C30H40N8O6S

Molecular Weight

640.8 g/mol

IUPAC Name

(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24?,25-,26-,30+/m0/s1

InChI Key

CJDPJPUVKHWZHU-PEQAKBIOSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O

Origin of Product

United States

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